molecular formula C21H18N4O5 B2637347 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one CAS No. 1251603-18-5

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B2637347
CAS No.: 1251603-18-5
M. Wt: 406.398
InChI Key: LGEQGVJQIZEFTP-UHFFFAOYSA-N
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Description

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one (CAS Number: 1251603-18-5) is a chemical compound with the molecular formula C21H18N4O5 and a molecular weight of 406.4 g/mol . This complex molecule features a 1,2,4-oxadiazole ring linked to a dihydropyridazinone core, substituted with multiple methoxyphenyl groups. The 1,2,4-oxadiazole moiety is a nitrogen- and oxygen-containing heterocycle known for its significant role in medicinal chemistry . Such heterocyclic scaffolds are frequently investigated for their potential to interact with various biological targets due to their ability to form hydrogen bonds . While the specific biological activity and mechanism of action for this precise compound require further investigation, researchers are exploring analogs containing the 1,2,4-oxadiazole scaffold for a range of potential applications. Compounds with this pharmacophore are of high interest in early-stage drug discovery, particularly in oncology, for their potential to inhibit enzymes like thymidylate synthase or to interact with nucleic acids . This product is intended for research and development purposes in chemical biology and pharmaceutical discovery. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5/c1-27-15-6-4-5-14(12-15)25-10-9-16(26)19(23-25)21-22-20(24-30-21)13-7-8-17(28-2)18(11-13)29-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEQGVJQIZEFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenyl Groups: Methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Formation of the Dihydropyridazinone Core: The dihydropyridazinone core can be synthesized by the condensation of appropriate hydrazines with diketones or their equivalents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Structure and Properties

This compound belongs to a class of heterocyclic compounds featuring oxadiazole and dihydropyridazine moieties. Its molecular formula is C19H19N5O4C_{19}H_{19}N_5O_4, and it possesses unique structural characteristics that contribute to its biological activities.

Anticancer Activity

Research has indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. The incorporation of the 3,4-dimethoxyphenyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular proliferation pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Antimicrobial Properties

The presence of the oxadiazole ring has been linked to antimicrobial activity against various pathogens. Compounds with similar structures have demonstrated efficacy against bacteria and fungi by disrupting microbial cell wall synthesis and function. This suggests that 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one could be a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Neurodegenerative diseases such as Parkinson's disease may benefit from compounds that modulate monoamine oxidase (MAO) activity. Preliminary studies suggest that similar dihydropyridazine derivatives can act as MAO inhibitors, potentially offering neuroprotective effects by preventing oxidative stress in neuronal tissues . The structure of this compound may facilitate interactions with MAO enzymes, leading to enhanced neuroprotection.

Anticancer Research

In a study focusing on the anticancer effects of oxadiazole derivatives, a related compound was tested for its ability to inhibit the proliferation of breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity at low concentrations . This establishes a foundation for investigating the specific effects of this compound in cancer research.

Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of oxadiazole derivatives revealed significant activity against Gram-positive and Gram-negative bacteria. The study employed disk diffusion assays to evaluate efficacy, with results indicating that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics . This presents an opportunity for further exploration of the subject compound's antimicrobial potential.

Mechanism of Action

The mechanism of action of 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents / Modifications Key Synthetic Methods Reported Applications / Notes References
Target Compound : 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one 1,4-Dihydropyridazin-4-one + 1,2,4-oxadiazole - Oxadiazole: 3,4-dimethoxyphenyl
- Dihydropyridazinone: 3-methoxyphenyl
Likely via cyclization or multicomponent reaction (analogous to ) Unknown (structural analog suggests drug discovery potential)
3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one 1,4-Dihydropyridazin-4-one + 1,2,4-oxadiazole - Oxadiazole: 2,3-dimethoxyphenyl
- Dihydropyridazinone: 4-methylphenyl
Not specified, but likely similar to target compound Unknown (PubChem entry)
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h) 2-Pyrazoline - N-Ar: 3,4-dimethylphenyl
- C3: phenyl
- C5: 4-methoxyphenyl
Chalcone-hydrazine condensation, reflux in acetic acid/HCl Antimicrobial activity (hypothesized)
4-[5-(1,3-Benzodioxol-5-yl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamide (4a-j) Pyrazole + benzenesulphonamide - Aryl: phenyl, methoxyphenyl, dimethoxyphenyl Chalcone cyclization with hydrazines Anticancer screening (sulphonamide moiety)
Oxadiazon / Oxadiargyl 1,3,4-Oxadiazol-2(3H)-one - Dichlorophenyl + alkoxy/isopropyl groups Industrial synthesis (pesticide applications) Herbicides

Key Observations:

Structural Variations: The target compound’s 3,4-dimethoxyphenyl and 3-methoxyphenyl groups differentiate it from analogs like the 4-methylphenyl-substituted dihydropyridazinone in and the pyrazoline derivatives with 4-methoxyphenyl groups in . Methoxy groups at the 3-position (vs. 4-position) may alter steric and electronic interactions, affecting binding affinity in biological systems. Compared to pesticidal oxadiazoles (e.g., oxadiazon), the target compound lacks chlorine substituents, which are critical for herbicidal activity .

Synthesis :

  • Pyrazoline and pyrazole analogs (e.g., ) are synthesized via chalcone intermediates reacting with hydrazines under acidic conditions. The target compound may require a similar approach, with cyclization of an oxadiazole precursor.
  • Multicomponent reactions (e.g., one-pot synthesis in ) are efficient for constructing complex heterocycles and could be applicable here.

The oxadiazole moiety is associated with enzyme inhibition (e.g., COX-2) in drug discovery .

Biological Activity

The compound 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C21H20N4O7C_{21}H_{20}N_4O_7, with a molecular weight of approximately 440.41 g/mol. The structure features a dihydropyridazinone core linked to an oxadiazole moiety and methoxy-substituted phenyl groups. This unique arrangement contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Many derivatives of oxadiazoles have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : Compounds featuring oxadiazole rings are known for their antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory responses.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell growth or inflammation.
  • Interaction with Cellular Receptors : It could potentially bind to receptors that regulate cell proliferation or immune responses.
  • Induction of Apoptosis : Evidence suggests that similar compounds can trigger programmed cell death in malignant cells.

Anticancer Activity

A study conducted by Hall et al. (2009) explored various derivatives of oxadiazoles for their anticancer properties. The findings indicated that certain compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Antimicrobial Activity

Research published in MDPI highlighted the antimicrobial effects of oxadiazole derivatives against several bacterial strains. The study found that these compounds exhibited varying degrees of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibiotics based on this scaffold .

Anti-inflammatory Effects

In vitro studies have shown that related compounds can reduce the production of pro-inflammatory cytokines in macrophages. This suggests that this compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Data Table: Biological Activities and IC50 Values

Activity TypeCell Line/PathogenIC50 Value (µM)Reference
AnticancerKB-V1 (cancer cells)7.1
AntibacterialStaphylococcus aureus15.0
Anti-inflammatoryMacrophages20.0

Q & A

Q. What synthetic routes are commonly employed to construct the 1,2,4-oxadiazole moiety in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. A green chemistry approach involves oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding 73% for analogous triazolopyridine derivatives . Alternative methods include [2+3] cycloadditions between nitriles and hydroxylamine derivatives under reflux, though regioselectivity depends on solvent polarity and temperature control.

Q. Which spectroscopic techniques are critical for confirming the dihydropyridazinone structure?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths and angles, as demonstrated for pyrazoline derivatives .
  • NMR spectroscopy : 1H^1H-NMR identifies aromatic protons (δ 6.8–7.5 ppm) and dihydropyridazinone protons (δ 5.2–5.8 ppm). 13C^{13}C-NMR confirms the carbonyl group at ~170 ppm .
  • HRMS : Validates molecular weight within ±2 ppm error.

Q. What safety protocols are essential when handling methoxyphenyl-containing intermediates?

Methoxyphenyl groups may generate toxic vapors under heating. Use fume hoods, electrostatic discharge (ESD)-safe equipment, and inert atmospheres during reactions. Storage should adhere to NFPA guidelines for oxidizable solids, as outlined for similar aryl ethers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in coupling dimethoxyphenyl precursors?

Optimization strategies include:

  • Catalyst screening : Copper(I)-catalyzed Ullmann couplings in DMF at 80°C improved yields by 15–20% for diaryl ether analogs .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) but requires anhydrous conditions .
  • Stoichiometry : A 1:1.2 molar ratio of aryl halide to nucleophile minimizes side reactions.

Q. What methodologies resolve discrepancies between computational predictions and experimental 1H^1H1H-NMR data?

Discrepancies often arise from dynamic effects. Strategies include:

  • Variable-temperature NMR (VT-NMR) : Assesses conformational exchange (e.g., rotational barriers of 12–15 kcal/mol in triazolopyridines) .
  • DFT calculations : B3LYP/6-31G* models with solvent corrections align with experimental shifts .
  • NOESY/ROESY : Identifies through-space interactions to validate substituent orientation.

Q. How does sodium hypochlorite compare to other oxidants in terms of efficiency and sustainability?

Oxidant Yield Byproducts E-Factor *
NaOCl73%NaCl, H2_2O1.2
DDQ68%Hydroquinone4.8
MnO2_265%Mn(OH)2_23.1
*E-Factor = kg waste/kg product. NaOCl offers superior sustainability despite comparable yields.

Q. What strategies mitigate regiochemical challenges during oxadiazole formation?

Regioselectivity is controlled by:

  • Precursor electronics : Electron-deficient nitriles (e.g., 3,4-dimethoxybenzonitrile) favor 5-substitution .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nitrile oxide stability prior to cyclization .
  • Catalysis : ZnCl2_2 or Sc(OTf)3_3 accelerates desired pathways in heterocyclic couplings .

Q. How can centrifugal partition chromatography (CPC) improve purification of polar byproducts?

CPC with a heptane/EtOAc/MeOH/H2_2O (5:5:5:5) system separates diastereomers and polar impurities. For example, CPC increased purity from 85% to >98% in dihydropyridazinone analogs .

Methodological Notes

  • Green chemistry : NaOCl in ethanol minimizes hazardous waste and aligns with green principles .
  • Scale-up protocols : Maintain reaction temperatures <30°C and ethanol concentrations <50% v/v to prevent exothermic risks during industrial-scale synthesis .
  • Crystallography : Single-crystal X-ray diffraction remains the gold standard for resolving complex heterocyclic geometries .

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